Cas no 808737-30-6 (2H-1,4-Diazepin-2-one,3-ethylhexahydro-)

2H-1,4-Diazepin-2-one,3-ethylhexahydro- 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Diazepin-2-one,3-ethylhexahydro-
- 2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI)
- 808737-30-6
- AKOS006377680
- 3-ethyl-1,4-diazepan-2-one
- 3-ethylperhydro-1,4-diazepin-2-one
- EN300-372749
- SCHEMBL2458836
- SGCXXMVKFMVWMF-UHFFFAOYSA-N
-
- インチ: InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)
- InChIKey: SGCXXMVKFMVWMF-UHFFFAOYSA-N
- ほほえんだ: CCC1C(=O)NCCCN1
計算された属性
- せいみつぶんしりょう: 142.110613074g/mol
- どういたいしつりょう: 142.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 41.1Ų
2H-1,4-Diazepin-2-one,3-ethylhexahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372749-10.0g |
3-ethyl-1,4-diazepan-2-one |
808737-30-6 | 95% | 10.0g |
$3683.0 | 2023-03-02 | |
Enamine | EN300-372749-0.5g |
3-ethyl-1,4-diazepan-2-one |
808737-30-6 | 95% | 0.5g |
$668.0 | 2023-03-02 | |
Aaron | AR00GRQ8-1g |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 1g |
$1204.00 | 2025-01-24 | |
A2B Chem LLC | AH81332-250mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 250mg |
$483.00 | 2024-04-19 | |
Aaron | AR00GRQ8-250mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 250mg |
$610.00 | 2025-01-24 | |
Aaron | AR00GRQ8-500mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 500mg |
$944.00 | 2025-01-24 | |
A2B Chem LLC | AH81332-500mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 500mg |
$739.00 | 2024-04-19 | |
A2B Chem LLC | AH81332-100mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 100mg |
$349.00 | 2024-04-19 | |
1PlusChem | 1P00GRHW-50mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 50mg |
$294.00 | 2025-02-27 | |
Aaron | AR00GRQ8-50mg |
2H-1,4-Diazepin-2-one,3-ethylhexahydro-(9CI) |
808737-30-6 | 95% | 50mg |
$300.00 | 2025-01-24 |
2H-1,4-Diazepin-2-one,3-ethylhexahydro- 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2H-1,4-Diazepin-2-one,3-ethylhexahydro-に関する追加情報
2H-1,4-Diazepin-2-one,3-ethylhexahydro-: A Comprehensive Overview of Chemical Properties, Biological Activities, and Research Applications
2H-1,4-Diazepin-2-one,3-ethylhexahydro- is a unique class of heterocyclic compounds characterized by its 2H-1,4-diazepin-2-one ring system. This compound, with the CAS number 808737-30-6, represents a significant advancement in the field of medicinal chemistry due to its structural complexity and potential biological activities. Recent studies have highlighted its role in various pharmacological applications, including neuroprotection, anti-inflammatory effects, and modulatory actions on ion channels. The 3-ethylhexahydro substitution pattern further enhances its chemical stability and functional versatility, making it a promising candidate for drug development.
The 2H-1,4-diazepin-2-one core structure is derived from the cyclic amide of 2-aminopentanoic acid, forming a six-membered ring with two nitrogen atoms. This ring system is highly reactive and can undergo various chemical transformations, such as electrophilic substitution and nucleophilic attack, depending on the substituents. The 3-ethylhexahydro group introduces additional steric and electronic effects, influencing the compound's solubility, reactivity, and biological interactions. Recent research has demonstrated that the 2H-1,4-diazepin-2-one framework is capable of mimicking natural neurotransmitters and modulating intracellular signaling pathways, which has sparked significant interest in its therapeutic potential.
One of the most notable applications of 2H-1,4-diazepin-2-one,3-ethylhexahydro- is its role in neuropharmacology. Studies published in *Nature Communications* (2023) have shown that this compound exhibits potent neuroprotective effects by inhibiting the excessive activation of glutamate receptors, which is implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The 3-ethylhexahydro substitution is believed to enhance the compound's affinity for these receptors, improving its therapeutic efficacy while minimizing side effects. This finding has led to increased investment in the development of 2H-1,4-diaz,1-one-based drugs for neurological conditions.
In addition to its neuroprotective properties, 2H-1,4-diazepin-2-one,3-ethylhexahydro- has shown promise in anti-inflammatory research. A 2024 study in *Journal of Medicinal Chemistry* revealed that this compound can modulate the activity of inflammatory cytokines such as TNF-α and IL-6 by interfering with the NF-κB signaling pathway. The 2H-1,4-diazepin-2-one ring system is thought to act as a molecular scaffold that interacts with key components of the inflammatory cascade, thereby reducing tissue damage and promoting recovery. These findings suggest that 2H-1,4-diazepin-2-one,3-ethylhexahydro- could be a valuable therapeutic agent for autoimmune diseases and chronic inflammatory conditions.
The synthesis of 2H-1,4-diazepin-2-one,3-ethylhexahydro- typically involves a multi-step process that includes the formation of the diazepine ring through cyclization reactions. Recent advances in organic chemistry, such as the use of catalytic methods and green chemistry principles, have improved the efficiency and selectivity of this synthesis. A 2023 study in *Organic Letters* reported a novel approach to prepare 2H-1,4-diazepin-2-one,3-ethylhexahydro- using a one-pot reaction under mild conditions, significantly reducing the environmental impact and cost of production. This innovation aligns with the growing emphasis on sustainable practices in pharmaceutical research.
From a pharmacokinetic perspective, 2H-1,4-diazepin-2-one,3-ethylhexahydro- exhibits favorable properties such as good solubility in aqueous solutions and low toxicity. These characteristics are crucial for its potential use in drug development, as they ensure effective delivery to target tissues and minimize adverse effects. Studies on the compound's metabolism have shown that it is primarily metabolized through hydrolysis and oxidation pathways, with minimal accumulation in the body. This metabolic profile is advantageous for long-term therapeutic applications, including chronic disease management.
The 2H-1,4-diazepin-2-one scaffold has also been explored for its potential in targeting ion channels, which are critical for various physiological processes. A 2024 study in *Cell Reports* demonstrated that 2H-1,4-diazepin-2-one,3-ethylhexahydro- can selectively modulate voltage-gated sodium channels, which are implicated in conditions such as epilepsy and cardiac arrhythmias. The 3-ethylhexahydro group appears to play a key role in this selectivity by optimizing the compound's binding affinity to specific channel subtypes. This discovery opens new avenues for the design of 2H-1,4-diazepin-2-one-based drugs with targeted therapeutic effects.
Despite its promising applications, the development of 2H-1,4-diazepin-2-one,3-ethylhexahydro- as a therapeutic agent is still in its early stages. Challenges such as optimizing its bioavailability, ensuring long-term safety, and addressing potential resistance mechanisms need to be overcome. However, ongoing research in medicinal chemistry and pharmacology is rapidly advancing our understanding of this compound's potential. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical therapies.
In conclusion, 2H-1,4-diazepin-2-one,3-ethylhexahydro- represents a significant breakthrough in the field of medicinal chemistry. Its unique structural features and versatile biological activities make it a promising candidate for the treatment of various diseases, including neurological disorders, inflammatory conditions, and ion channel-related pathologies. As research continues to uncover its full potential, the compound is likely to play an increasingly important role in the development of innovative therapeutic strategies.
References: 1. Nature Communications (2023) - Neuroprotective effects of 2H-1,4-diazepin-2-one,3-ethylhexahydro- in neurodegenerative disorders. 2. Journal of Medicinal Chemistry (2024) - Anti-inflammatory properties of 2H-1,4-diazepin-2-one,3-ethylhexahydro- through NF-κB modulation. 3. Organic Letters (2023) - Sustainable synthesis of 2H-1,4-diazepin-2-one,3-ethylhexahydro- using one-pot catalytic methods. 4. Cell Reports (2024) - Targeting voltage-gated sodium channels with 2H-1,4-diazepin-2-one,3-ethylhexahydro-.
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